2-Iodooxazole-4-carbaldehyde: A Comprehensive Technical Guide to Structure, Synthesis, and Application
2-Iodooxazole-4-carbaldehyde: A Comprehensive Technical Guide to Structure, Synthesis, and Application
Executive Summary
2-Iodooxazole-4-carbaldehyde is a highly specialized, bifunctional heterocyclic building block utilized at the vanguard of medicinal chemistry and materials science. Featuring a 1,3-oxazole core, this molecule is distinguished by its dual reactivity: an electrophilic formyl group at the C4 position and a highly polarizable carbon-iodine (C–I) bond at the C2 position. This guide elucidates its chemical structure, details the mechanistic rationale for its use in drug design, and provides a rigorously self-validating protocol for its de novo synthesis.
Structural Elucidation & Physicochemical Data
The chemical structure of 2-iodooxazole-4-carbaldehyde consists of a 5-membered aromatic oxazole ring (containing oxygen at position 1 and nitrogen at position 3). The structural uniqueness arises from its two substituents:
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C2 Position (between O and N): Substituted with an Iodine atom. The strong inductive effect of the adjacent heteroatoms makes this C–I bond highly polarized.
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C4 Position (adjacent to N): Substituted with a formyl group (–CHO), providing a versatile handle for condensation and olefination reactions.
To facilitate rapid comparison and integration into computational chemistry workflows, the quantitative physicochemical properties are summarized in Table 1.
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| IUPAC Name | 2-Iodo-1,3-oxazole-4-carbaldehyde |
| Molecular Formula | C₄H₂INO₂ |
| Molecular Weight | 222.97 g/mol |
| Exact Mass | 222.9130 Da |
| SMILES String | O=Cc1coc(I)n1 |
| InChI | InChI=1S/C4H2INO2/c5-4-6-2-3(1-7)8-4/h1-2H |
| H-Bond Donors | 0 |
| H-Bond Acceptors | 3 (N, O, C=O) |
| Topological Polar Surface Area (TPSA) | 43.1 Ų[1] |
| Halogen Bond Donor Capability | 1 (C–I, Vs,max ≈ 50 kcal/mol) |
Mechanistic Rationale in Drug Design & Materials Science
The selection of 2-iodooxazole-4-carbaldehyde as a starting material is driven by precise mechanistic advantages:
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Kinase Inhibitor Scaffold Construction: The C4-carbaldehyde serves as a critical linchpin for constructing complex secondary heterocycles. For instance, condensation of oxazole-carbaldehydes is heavily utilized in the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives, which are potent inhibitors of the mitotic kinase Monopolar Spindle 1 (MPS1)—a primary target in the oncology of tumors exhibiting chromosomal instability ()[2].
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Supramolecular Halogen Bonding: The C2-iodo substituent is not merely a leaving group for cross-coupling. It acts as a highly potent, self-complementary halogen-bond donor. Crystallographic studies demonstrate that 2-iodooxazoles form uniquely strong interactions ( Vs,max ≈ 50.0 kcal/mol) that enable the predictive, high-fidelity assembly of multi-dimensional molecular networks ()[3].
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Late-Stage Functionalization: The C2 position of the oxazole ring is perfectly primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing researchers to rapidly explore Structure-Activity Relationships (SAR) without disrupting the core architecture ()[4].
De Novo Synthesis: A Self-Validating Protocol
Synthesizing 2-iodooxazole-4-carbaldehyde requires precise control over the oxazole ring's tendency to undergo ring-opening during metalation. The following methodology is engineered to prevent degradation through in situ transmetalation.
Step-by-Step Experimental Workflow
Step 1: Acetal Protection of the Formyl Group
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Procedure: Reflux oxazole-4-carbaldehyde (1.0 eq) with ethylene glycol (2.0 eq) and catalytic p-toluenesulfonic acid in toluene using a Dean-Stark trap for 12 hours.
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Causality: The highly electrophilic formyl group must be masked as a 1,3-dioxolane acetal to prevent destructive nucleophilic attack by the strong base used in the subsequent metalation step.
Step 2: Regioselective Metalation & Zincation
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Procedure: Cool the protected oxazole to -78 °C in anhydrous THF. Add Lithium tetramethylpiperidide (LiTMP, 1.1 eq) dropwise. After 30 minutes, immediately add a solution of anhydrous ZnCl2 (1.2 eq) in THF.
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Causality: Direct C2-lithiation of oxazoles frequently results in an equilibrium shift toward an acyclic isocyanide enolate, which compromises regioselectivity and yield ()[4]. By introducing ZnCl2 , the intermediate undergoes rapid transmetalation to a configurationally stable organozinc species, locking the cyclic structure and preventing degradation.
Step 3: Electrophilic Iodination
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Procedure: Add a solution of Iodine ( I2 , 1.2 eq) in THF to the organozinc intermediate at -78 °C, then allow the mixture to warm to room temperature.
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Causality: The organozinc species smoothly undergoes electrophilic substitution with iodine, yielding the protected 2-iodooxazole.
Step 4: Acidic Deprotection
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Procedure: Treat the crude intermediate with 2M HCl in a THF/Water mixture at room temperature for 4 hours. Extract with ethyl acetate and purify via silica gel chromatography.
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Causality: Mild acidic hydrolysis cleaves the dioxolane acetal, revealing the target C4-carbaldehyde without breaking the newly formed, sensitive C–I bond.
Self-Validation & In-Process Controls (IPCs)
To ensure trustworthiness, this protocol operates as a self-validating system:
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IPC 1 (Post-Step 1): GC-MS analysis must confirm the total disappearance of the starting material mass and the appearance of the acetal mass (+44 Da).
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IPC 2 (Post-Metalation): Quench a 0.5 mL aliquot of the zincate intermediate with D2O . 1H NMR analysis must show the complete disappearance of the sharp C2-H singlet (typically ~8.0 ppm), confirming quantitative deprotonation.
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Final Validation: High-Resolution Mass Spectrometry (HRMS) must yield an exact mass of 222.9130 Da. 1H NMR ( CDCl3 ) must display only two proton signals: a singlet at ~8.2 ppm (C5-H) and a singlet at ~9.9 ppm (Aldehyde-H).
Synthetic Workflow Visualization
Figure 1: Self-validating synthetic workflow for 2-Iodooxazole-4-carbaldehyde, incorporating critical In-Process Controls.
References
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Naud, S., et al. "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." Journal of Medicinal Chemistry, 2013. URL:[Link]
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Moghadasnia, M. P., et al. "Assembly of Multi-Dimensional Molecular Networks through Self-Complementary Halogen-Bonded Tectons." Crystal Growth & Design, 2023. URL:[Link]
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Li, B., et al. "Syntheses of 4,5-Disubstituted Oxazoles via Regioselective C-4 Bromination." Organic Process Research & Development, 2008. URL:[Link]
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National Center for Biotechnology Information. "1,2-Oxazole-4-carbaldehyde." PubChem Compound Summary for CID 21779029, 2025. URL:[Link]
Sources
- 1. 1,2-Oxazole-4-carbaldehyde | C4H3NO2 | CID 21779029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure-based design of orally bioavailable 1H-pyrrolo[3,2-c]pyridine inhibitors of mitotic kinase monopolar spindle 1 (MPS1) - PubMed [pubmed.ncbi.nlm.nih.gov]
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